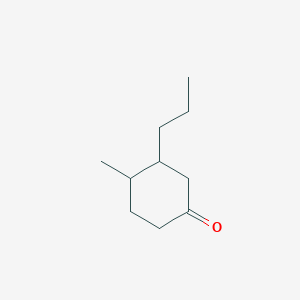
4-Methyl-3-propylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-propylcyclohexan-1-one is an organic compound with the molecular formula C₁₀H₁₈O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a propyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methylcyclohexanone with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-Methyl-3-propylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the methyl or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3-propylcyclohexanone carboxylic acid.
Reduction: Formation of 4-methyl-3-propylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 4-methyl-3-propylcyclohexyl chloride.
科学的研究の応用
4-Methyl-3-propylcyclohexan-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-3-propylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use, such as its role as an intermediate in drug synthesis or its interaction with biological macromolecules.
類似化合物との比較
Similar Compounds
1-Methyl-4-propylcyclohexane: A similar compound with a different functional group (alkane instead of ketone).
4-Methylcyclohexanone: Lacks the propyl group, making it less complex.
3-Propylcyclohexanone: Lacks the methyl group, altering its chemical properties.
Uniqueness
4-Methyl-3-propylcyclohexan-1-one is unique due to the presence of both a methyl and a propyl group on the cyclohexane ring, which influences its reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
4-methyl-3-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-7-10(11)6-5-8(9)2/h8-9H,3-7H2,1-2H3 |
InChIキー |
DMSNUEUQELIOGG-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(=O)CCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



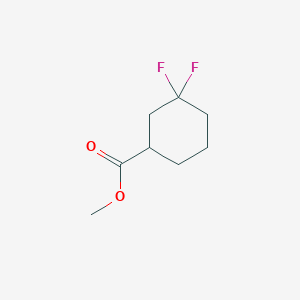
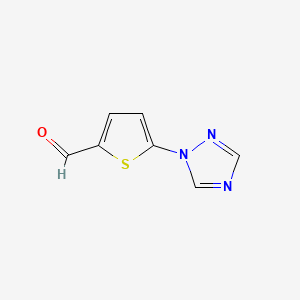
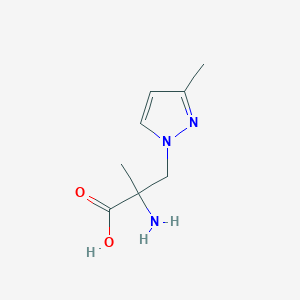
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)

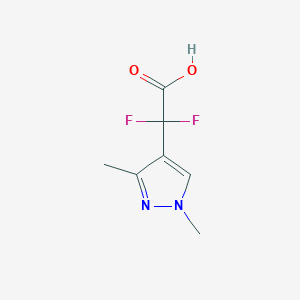
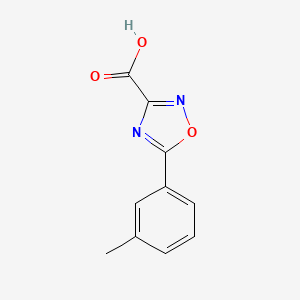
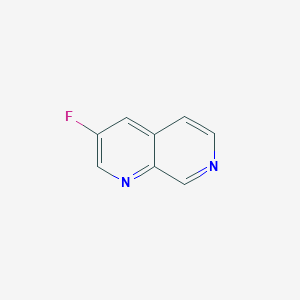
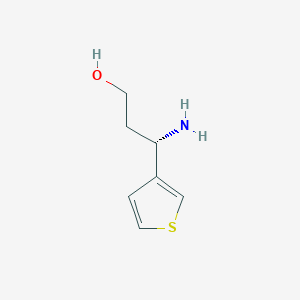
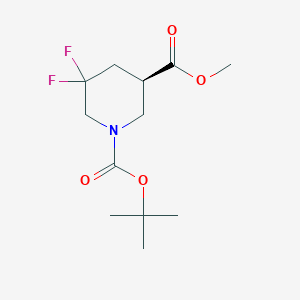

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
